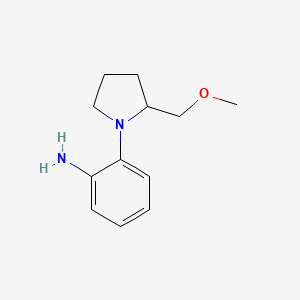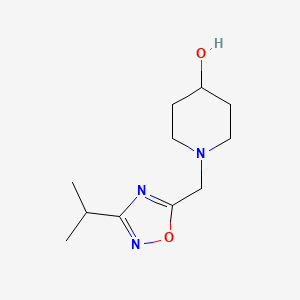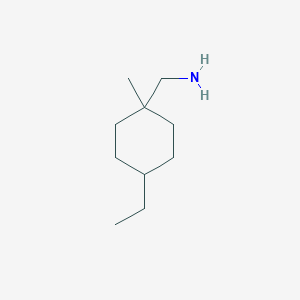
(4-Ethyl-1-methylcyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-1-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is a derivative of cyclohexanemethanamine, characterized by the presence of an ethyl group and a methyl group on the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1-methylcyclohexyl)methanamine typically involves the alkylation of cyclohexanemethanamine with ethyl and methyl groups
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(4-Ethyl-1-methylcyclohexyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(4-Ethyl-1-methylcyclohexyl)methanamine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4-Ethyl-1-methylcyclohexyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor in biochemical pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
Cyclohexanemethanamine: The parent compound without the ethyl and methyl groups.
4-Ethylcyclohexanemethanamine: A derivative with only the ethyl group.
1-Methylcyclohexanemethanamine: A derivative with only the methyl group.
Uniqueness
(4-Ethyl-1-methylcyclohexyl)methanamine is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to its simpler analogs.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
(4-ethyl-1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-3-9-4-6-10(2,8-11)7-5-9/h9H,3-8,11H2,1-2H3 |
InChIキー |
CXGRMOPPQPFGGH-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


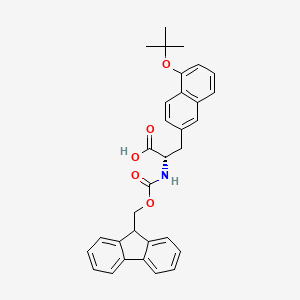
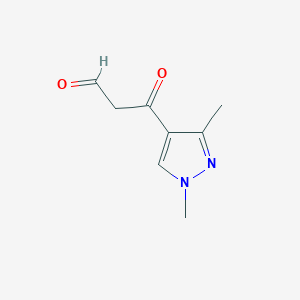
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
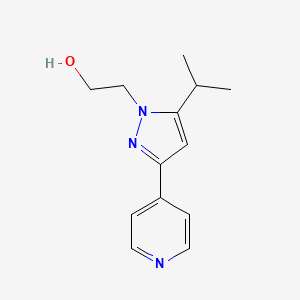
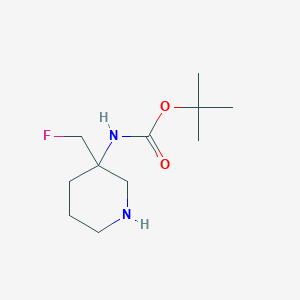


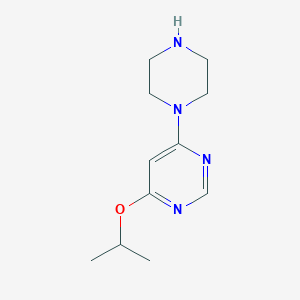

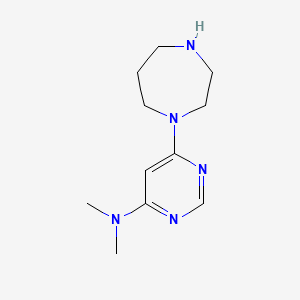
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
